molecular formula C20H20ClN3O B2643941 3-(3-chlorophenyl)-1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]propan-1-one CAS No. 2380183-79-7

3-(3-chlorophenyl)-1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]propan-1-one

Cat. No.: B2643941
CAS No.: 2380183-79-7
M. Wt: 353.85
InChI Key: LDFHNLXXXAISBC-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]propan-1-one is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have significant importance in medicinal chemistry due to their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]propan-1-one typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the Azetidine Ring: Starting from a suitable precursor, the azetidine ring can be formed through cyclization reactions.

    Introduction of the Benzodiazole Moiety: The benzodiazole group can be introduced via nucleophilic substitution reactions.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through Friedel-Crafts acylation or similar reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the azetidine ring or the benzodiazole moiety.

    Reduction: Reduction reactions can occur, potentially affecting the chlorophenyl group or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzodiazole or chlorophenyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, azetidine derivatives have shown potential as antimicrobial, antiviral, and anticancer agents. The specific biological activities of this compound would depend on its interaction with biological targets.

Medicine

In medicinal chemistry, such compounds are explored for their therapeutic potential. They may act as enzyme inhibitors, receptor modulators, or other pharmacologically active agents.

Industry

Industrially, this compound could be used in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]propan-1-one would involve its interaction with specific molecular targets. This could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(3-chlorophenyl)-1-azetidin-1-ylpropan-1-one: Lacks the benzodiazole moiety.

    1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]propan-1-one: Lacks the chlorophenyl group.

    3-(3-chlorophenyl)-1-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]propan-1-one: Lacks the methyl group on the benzodiazole ring.

Uniqueness

The uniqueness of 3-(3-chlorophenyl)-1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]propan-1-one lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity.

Properties

IUPAC Name

3-(3-chlorophenyl)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O/c1-14-22-18-7-2-3-8-19(18)24(14)17-12-23(13-17)20(25)10-9-15-5-4-6-16(21)11-15/h2-8,11,17H,9-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDFHNLXXXAISBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CN(C3)C(=O)CCC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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